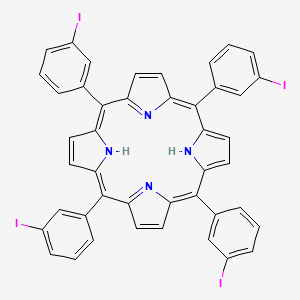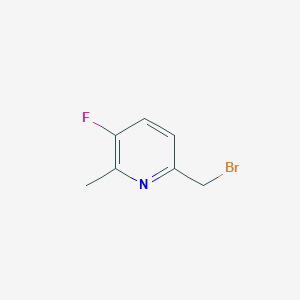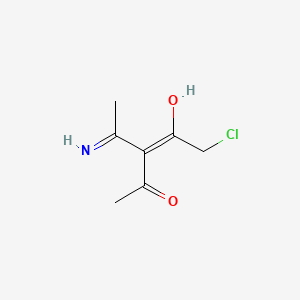
5,10,15,20-Tetrakis(3-iodophenyl)porphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10,15,20-Tetrakis(3-iodophenyl)porphyrin is a porphyrin derivative, a class of compounds known for their extensive applications in various fields due to their unique chemical structure Porphyrins are macrocyclic compounds composed of four pyrrole subunits interconnected via methine bridges
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(3-iodophenyl)porphyrin typically involves the condensation of pyrrole with 3-iodobenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The resulting porphyrinogen is then oxidized to form the desired porphyrin compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5,10,15,20-Tetrakis(3-iodophenyl)porphyrin undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups, making the compound versatile for further modifications.
Oxidation and Reduction: The porphyrin core can undergo redox reactions, which are essential in its applications in catalysis and photodynamic therapy.
Metalation: The compound can form metal complexes by coordinating with metal ions, enhancing its properties for specific applications.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Metalation: Metal salts like zinc acetate or copper chloride.
Major Products
Substituted Porphyrins: Depending on the substituents introduced, various functionalized porphyrins can be obtained.
Metal Complexes: Coordination with metals results in metalloporphyrins, which have distinct properties and applications.
Wissenschaftliche Forschungsanwendungen
5,10,15,20-Tetrakis(3-iodophenyl)porphyrin has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic reactions, particularly in oxidation and reduction processes.
Biology: Employed in studies involving enzyme mimetics and as a probe for studying biological systems.
Medicine: Utilized in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Industry: Applied in the development of sensors and materials for electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,10,15,20-Tetrakis(4-iodophenyl)porphyrin
- 5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)porphyrin
- 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin
Uniqueness
5,10,15,20-Tetrakis(3-iodophenyl)porphyrin is unique due to the specific positioning of iodine atoms, which enhances its reactivity and potential for further functionalization. This makes it particularly valuable in applications requiring high reactivity and specificity.
Eigenschaften
Molekularformel |
C44H26I4N4 |
|---|---|
Molekulargewicht |
1118.3 g/mol |
IUPAC-Name |
5,10,15,20-tetrakis(3-iodophenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H26I4N4/c45-29-9-1-5-25(21-29)41-33-13-15-35(49-33)42(26-6-2-10-30(46)22-26)37-17-19-39(51-37)44(28-8-4-12-32(48)24-28)40-20-18-38(52-40)43(36-16-14-34(41)50-36)27-7-3-11-31(47)23-27/h1-24,49,52H |
InChI-Schlüssel |
BIHWRSWVZVTYDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)I)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC=C7)I)C8=CC(=CC=C8)I)C=C4)C9=CC(=CC=C9)I)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13649594.png)

![1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride](/img/structure/B13649606.png)
![(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine hydrochloride](/img/structure/B13649611.png)

![1-[(2-Fluorophenyl)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13649622.png)


![1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-3-carboxylic acid](/img/structure/B13649634.png)
![6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13649635.png)

